(R)-3-Methylmorpholine
Overview
Description
®-3-Methylmorpholine is an organic compound belonging to the class of heterocyclic amines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a morpholine ring substituted with a methyl group at the third position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and chemical properties.
Scientific Research Applications
®-3-Methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-1,2-epoxypropane and morpholine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated morpholine attacks the epoxide ring of 3-methyl-1,2-epoxypropane, leading to the formation of ®-3-Methylmorpholine.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methylmorpholine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired ®-configuration.
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Purification: Techniques such as distillation or crystallization to obtain high-purity ®-3-Methylmorpholine.
Chemical Reactions Analysis
Types of Reactions: ®-3-Methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with substituted methyl or nitrogen groups.
Mechanism of Action
The mechanism of action of ®-3-Methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets with high specificity, leading to the modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
(S)-3-Methylmorpholine: The enantiomer of ®-3-Methylmorpholine, with a different spatial arrangement of atoms.
Morpholine: The parent compound without the methyl substitution.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom instead of the ring.
Uniqueness: ®-3-Methylmorpholine is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. This configuration can lead to different interactions with molecular targets compared to its (S)-enantiomer or other morpholine derivatives.
Properties
IUPAC Name |
(3R)-3-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWGMKXCYLZEG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348918 | |
Record name | (R)-3-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-04-6 | |
Record name | (R)-3-Methylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-3-methylmorpholine a relevant structural component in designing mTOR inhibitors?
A: The research paper focuses on a series of triazine derivatives, not solely this compound, as inhibitors of mTOR. While the abstract doesn't elaborate on the specific binding interactions, the title emphasizes that incorporating this compound into the triazine scaffold leads to potent mTOR inhibition with enhanced selectivity against PI3Kα []. This suggests that the this compound moiety likely contributes to specific interactions within the mTOR binding site, leading to improved binding affinity and selectivity. Further research focusing on structure-activity relationships and co-crystallization studies would be needed to fully elucidate the precise binding mode and the role of this compound in achieving selectivity.
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